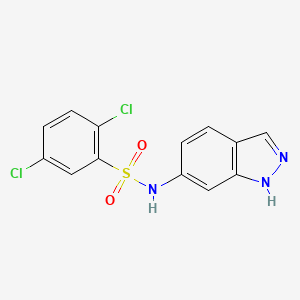
2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide
Overview
Description
2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various pharmacological applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties . They have been found to exhibit anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
For example, one indazole derivative was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For instance, one derivative was found to inhibit the production of PGE2, TNF-α, and MMP-13, which are involved in inflammation and tissue remodeling .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that this compound may have a range of effects, such as anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1H-indazole-6-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(1H-indazol-6-yl)-4-methoxybenzenesulfonamide: Similar in structure but with a methoxy group on the benzene ring.
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide: Another indazole derivative with different substituents and biological activities.
Uniqueness
2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both indazole and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-2-4-11(15)13(5-9)21(19,20)18-10-3-1-8-7-16-17-12(8)6-10/h1-7,18H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPMLEHIISUOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


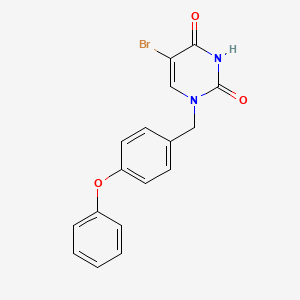
![ETHYL 2-{4-[(3-CHLOROBENZOYL)AMINO]-3,5-DIMETHYL-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B3747081.png)
![ethyl (4-{[(2,4-difluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B3747093.png)
![ETHYL 2-{3,5-DIMETHYL-4-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B3747100.png)
![ETHYL 2-(4-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B3747106.png)
![ETHYL 2-(4-{[2-(4-IODOPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE](/img/structure/B3747113.png)
![1-[(4-METHYLPYRIDIN-2-YL)CARBAMOTHIOYL]FORMAMIDE](/img/structure/B3747114.png)
![4-(4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B3747120.png)
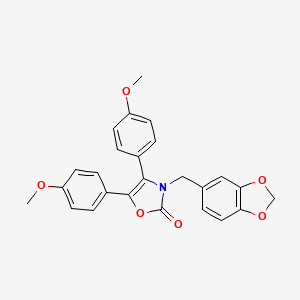
![METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE](/img/structure/B3747140.png)
![N~8~,N~8~-DIMETHYL-6-OXO-6H-PYRIDO[1,2-A]QUINAZOLINE-8-SULFONAMIDE](/img/structure/B3747142.png)
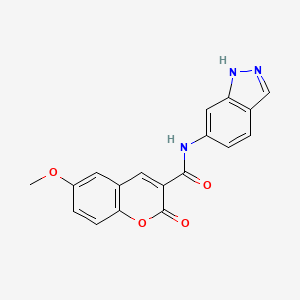
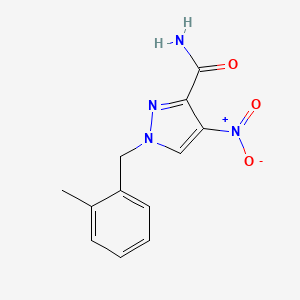
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3747195.png)
